molecular formula C9H10Cl2N2O B1284213 5-Amino-8-hydroxyquinoline dihydrochloride CAS No. 21302-43-2

5-Amino-8-hydroxyquinoline dihydrochloride

Cat. No. B1284213
CAS RN: 21302-43-2
M. Wt: 233.09 g/mol
InChI Key: VTQDJAUGGZFPOI-UHFFFAOYSA-N
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Patent
US06818653B1

Procedure details

5-nitroso-8-hydroxyquinoline chloride (40 g) was added to a mixture of water (160 ml) and 5N-NaOH (260 ml) and heated to 40° C. Na2S2O4 (95 g) was added to the reaction mixture wraith increasing temperature to 75-80° C. The reaction mixture was cooled to 50° C. and 12N-HCl (250 ml) was added to it. Then the reaction mixture was cooled to 0° C. and filtered to give 5-amino-8-hydroxyquinoline dihydrochloride (34 g, 69%).
Name
5-nitroso-8-hydroxyquinoline chloride
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
260 mL
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-:1].[N:2]([C:4]1[CH:13]=[CH:12][C:11]([OH:14])=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[N:9]2)=O.[OH-].[Na+].[O-]S(S([O-])=O)=O.[Na+].[Na+].Cl>O>[ClH:1].[ClH:1].[NH2:2][C:4]1[CH:13]=[CH:12][C:11]([OH:14])=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[N:9]2 |f:0.1,2.3,4.5.6,9.10.11|

Inputs

Step One
Name
5-nitroso-8-hydroxyquinoline chloride
Quantity
40 g
Type
reactant
Smiles
[Cl-].N(=O)C1=C2C=CC=NC2=C(C=C1)O
Name
Quantity
260 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
160 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
95 g
Type
reactant
Smiles
[O-]S(=O)S(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
wraith increasing temperature to 75-80° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction mixture was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.NC1=C2C=CC=NC2=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 152.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.